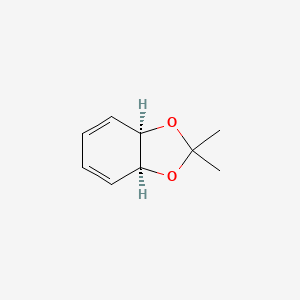

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

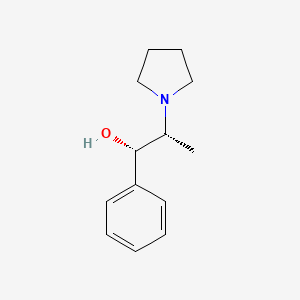

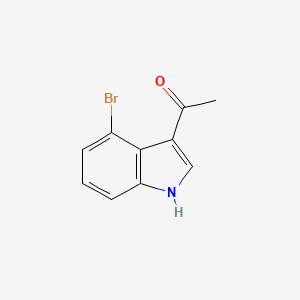

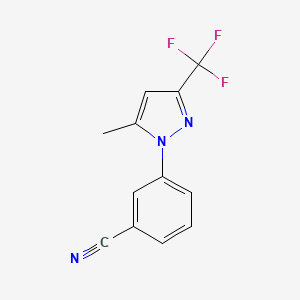

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole is a heterocyclic compound with a five-membered ring consisting of two oxygen atoms and three carbon atoms. It is a common structural motif found in many natural products and pharmaceuticals. This compound has been extensively studied for its potential to be used in a variety of applications, including the synthesis of other compounds, as a catalyst, and for its biological activity.

Wissenschaftliche Forschungsanwendungen

Glycosidase Inhibitors

One notable application involves the synthesis of bicyclo[2.2.2]octane-2,3,5,6,7,8 hexols (Bishomoinositols) from 2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole, aimed at inhibiting glycosidase enzymes. These compounds have shown specific inhibition against alpha-glycosidase, highlighting their potential in the development of treatments for disorders related to carbohydrate processing (Baran, Günel, & Balci, 2008).

Anticancer Applications

Derivatives of 1,3-benzodioxole, such as those investigated for their potential as novel histone deacetylase enzyme inhibitors, have shown promise in cancer treatment. Compounds synthesized from 1,3-benzodioxole and its propargyl ether derivatives were found to possess good pharmacological and pharmacokinetic properties, with some compounds displaying higher binding scores than approved drugs in computational models, indicating their potential as anticancer agents (Kumar et al., 2018).

Antimicrobial and Antioxidant Agents

Benzodioxol derivatives have also been studied for their antibacterial and antioxidant activities. A series of these compounds were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing moderate inhibitory effects. Additionally, their antioxidant activity was assessed, with some compounds demonstrating significant activity in DPPH assays. This research underscores the potential of benzodioxol derivatives in pharmaceutical applications as antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).

Synthesis and Characterisation of Novel Compounds

The structural flexibility of 1,3-benzodioxole derivatives allows for the synthesis of various novel compounds with potential applications in material science and organic chemistry. For example, research into the synthesis and reactions of heterocyclic dithiocarbamates from 1,3-benzodioxole derivatives has contributed to the development of new synthetic methodologies and the exploration of their applications (Mizuyama, Tominaga, Matsuda, & Kobayashi, 1979).

Eigenschaften

IUPAC Name |

(3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2)10-7-5-3-4-6-8(7)11-9/h3-8H,1-2H3/t7-,8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRDXQUMUWLWAY-OCAPTIKFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C=CC=CC2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2C=CC=C[C@@H]2O1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450753 |

Source

|

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

CAS RN |

80409-75-2 |

Source

|

| Record name | (3aS,7aR)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1337422.png)

![1,3-Propanediol, 2-amino-2-[2-(4-nonylphenyl)ethyl]-](/img/structure/B1337438.png)

![(S)-2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethylamine](/img/structure/B1337449.png)